An In-depth Technical Guide on the Physicochemical Properties of 2-(Decyloxy)benzaldehyde
An In-depth Technical Guide on the Physicochemical Properties of 2-(Decyloxy)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental physicochemical data for 2-(decyloxy)benzaldehyde is scarce in readily accessible scientific literature and chemical databases. The following guide provides key physicochemical properties and experimental protocols for a closely related analogue, 2-butoxybenzaldehyde, as a representative example of a 2-alkoxybenzaldehyde. A general synthesis protocol for 2-(decyloxy)benzaldehyde is also provided.
Physicochemical Properties
The quantitative data for the analogue compound, 2-butoxybenzaldehyde, are summarized in the table below. These properties are expected to be indicative of the general characteristics of 2-alkoxybenzaldehydes.
| Property | Value (for 2-Butoxybenzaldehyde) |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 7091-13-6[1][2] |
| Appearance | Liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Refractive Index | Not available |
Experimental Protocols
The synthesis of 2-(decyloxy)benzaldehyde can be achieved via the Williamson ether synthesis, a well-established method for preparing ethers.[3][4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, salicylaldehyde is deprotonated to form a phenoxide, which then reacts with 1-bromodecane.
Synthesis of 2-(Decyloxy)benzaldehyde via Williamson Ether Synthesis
Materials:
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Salicylaldehyde
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1-Bromodecane
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Potassium Carbonate (K₂CO₃), finely pulverized
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N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Deionized water
Procedure:
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Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve salicylaldehyde (1.0 equivalent) in DMF (100 mL).
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Addition of Base: Add finely pulverized potassium carbonate (1.5 equivalents) to the solution.
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Addition of Alkyl Halide: While stirring the mixture vigorously, add 1-bromodecane (1.1 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold deionized water and transfer it to a separatory funnel.
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Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).
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Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
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Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure 2-(decyloxy)benzaldehyde.
Characterization:
The structure and purity of the synthesized 2-(decyloxy)benzaldehyde can be confirmed by standard analytical techniques, including:
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¹H NMR Spectroscopy: To confirm the presence of aromatic, aldehydic, and the decyloxy chain protons.
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¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde carbonyl (C=O) and the ether (C-O-C) linkages.
Visualizations
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of a 2-alkoxybenzaldehyde, such as 2-(decyloxy)benzaldehyde, via the Williamson ether synthesis.
